Glycidamide-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

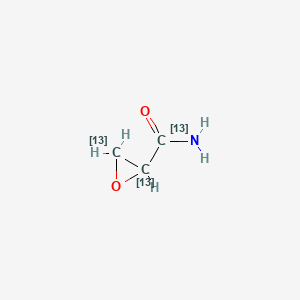

(2,3-13C2)oxirane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c4-3(5)2-1-6-2/h2H,1H2,(H2,4,5)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAZQSYXRGRESX-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13CH](O1)[13C](=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675627 | |

| Record name | (~13~C_2_)Oxirane-2-(~13~C)carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.056 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216449-31-8 | |

| Record name | (~13~C_2_)Oxirane-2-(~13~C)carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycidamide-13C3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Glycidamide-¹³C₃: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Glycidamide-¹³C₃, a key analytical standard in toxicology and food safety research. This document details its chemical properties, and its application as an internal standard in the quantification of glycidamide, a genotoxic metabolite of acrylamide.

Core Concepts: Chemical Identity and Structure

Glycidamide-¹³C₃ is the isotopically labeled form of glycidamide, where the three carbon atoms are replaced with the stable isotope carbon-13. This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical methods.[1] Glycidamide itself is a reactive epoxide and the primary metabolite of acrylamide, a compound that can form in starchy foods during high-temperature cooking.[2] Due to its genotoxic and potential carcinogenic properties, the accurate quantification of glycidamide is of significant interest in food safety and toxicological studies.

The chemical structure of Glycidamide-¹³C₃ is as follows:

Caption: Chemical structure of Glycidamide-¹³C₃.

Quantitative Data Summary

The following table summarizes the key quantitative data for Glycidamide-¹³C₃ and its unlabeled counterpart, glycidamide. This information is crucial for the preparation of standards and the interpretation of analytical results.

| Property | Value | Source |

| Chemical Name | Oxiranecarboxamide-¹³C₃ | N/A |

| Synonyms | Glycidic Acid Amide-¹³C₃ | N/A |

| CAS Number | 1216449-31-8 | [1] |

| Molecular Formula | ¹³C₃H₅NO₂ | [3][4] |

| Molecular Weight | 90.06 g/mol | |

| Isotopic Purity | Lot-specific, typically >98% | General knowledge for stable isotope standards |

| Melting Point | 32-34 °C (for unlabeled glycidamide) | N/A |

| Boiling Point | 125 °C @ 25 mmHg (for acrylamide) | |

| Solubility | Soluble in water, acetone, and dichloromethane (for unlabeled glycidamide) | N/A |

Signaling Pathway and Analytical Workflow

The metabolic conversion of acrylamide to glycidamide and the subsequent analytical workflow using Glycidamide-¹³C₃ as an internal standard can be visualized as follows:

Caption: Metabolic conversion of acrylamide and the analytical workflow for glycidamide quantification.

Experimental Protocols

The following is a detailed experimental protocol for the analysis of acrylamide in food matrices using a stable isotope-labeled internal standard, which can be adapted for the analysis of glycidamide using Glycidamide-¹³C₃. This protocol is based on the methodology provided by the U.S. Food and Drug Administration (FDA).

Objective: To quantify the concentration of acrylamide (and by extension, glycidamide) in a food sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotopic internal standard.

Materials:

-

Homogenized food sample

-

Glycidamide-¹³C₃ internal standard solution (concentration to be optimized based on expected analyte levels)

-

Deionized water

-

Acetonitrile (ACN)

-

Magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Weigh 1 gram of the homogenized food sample into a 50 mL centrifuge tube.

-

Add a known amount of the Glycidamide-¹³C₃ internal standard solution.

-

Add 10 mL of deionized water and vortex thoroughly.

-

Add 10 mL of acetonitrile and shake vigorously for 10 minutes.

-

Add approximately 4 g of MgSO₄ and 1 g of NaCl, vortex immediately for 1 minute.

-

Centrifuge at 4,000 rpm for 5 minutes.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load 1 mL of the supernatant from the sample preparation step onto the SPE cartridge.

-

Wash the cartridge with 1 mL of a 5% methanol in water solution.

-

Elute the analytes with 1.5 mL of a 50:50 mixture of acetonitrile and water.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the eluate into the LC-MS/MS system.

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analytes from matrix interferences.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Glycidamide: Monitor the transition from the precursor ion (m/z 88.1) to a specific product ion (e.g., m/z 45.0).

-

Glycidamide-¹³C₃: Monitor the transition from the precursor ion (m/z 91.1) to its corresponding product ion.

-

-

Optimize other MS parameters such as collision energy, cone voltage, and source temperature for maximum sensitivity.

-

-

-

Quantification:

-

Create a calibration curve using standards of unlabeled glycidamide at various concentrations, each containing a fixed amount of the Glycidamide-¹³C₃ internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the standards and the samples.

-

Determine the concentration of glycidamide in the sample by interpolating its area ratio on the calibration curve.

-

Logical Relationship Diagram

The following diagram illustrates the logical relationship in a typical quantitative analysis using an internal standard.

Caption: Logical workflow for quantification using an internal standard.

References

An In-depth Technical Guide to the Synthesis and Purification of Glycidamide-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Glycidamide-13C3, an isotopically labeled form of the reactive metabolite of acrylamide. This document is intended to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development who require high-purity this compound for their studies.

Introduction

Glycidamide is the epoxide metabolite of acrylamide, a compound formed in starchy foods during high-temperature cooking and also used in various industrial processes. The conversion of acrylamide to glycidamide, primarily mediated by cytochrome P450 2E1, is considered a critical activation step for its genotoxic and carcinogenic effects. The use of isotopically labeled this compound is invaluable in metabolic studies, enabling precise quantification and tracing of its metabolic fate and interaction with biological macromolecules. This guide details the chemical synthesis of this compound from its labeled precursor, Acrylamide-13C3, and outlines robust purification methodologies to achieve high purity standards required for scientific research.

Synthesis of this compound

The primary route for the synthesis of glycidamide is through the epoxidation of the corresponding acrylamide. For the synthesis of this compound, the commercially available Acrylamide-13C3 is used as the starting material. The most common method involves the use of a peroxide under basic conditions.

Chemical Reaction Pathway

The synthesis of this compound is achieved through the epoxidation of Acrylamide-13C3. The reaction proceeds via the nucleophilic attack of a peroxide anion on the electron-deficient double bond of the acrylamide molecule.

Caption: Synthesis pathway of this compound from Acrylamide-13C3.

Experimental Protocol: Epoxidation of Acrylamide-13C3

This protocol is adapted from the established method for unlabeled glycidamide synthesis by Payne and Williams (1961) and subsequent modifications.

Materials:

-

Acrylamide-13C3 (Commercially available from suppliers such as Sigma-Aldrich or Cambridge Isotope Laboratories)

-

Hydrogen peroxide (30% aqueous solution)

-

Sodium hydroxide (1 M aqueous solution)

-

Palladium on charcoal (5%)

-

Dry acetone

-

Deionized water

-

Argon or Nitrogen gas

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a pH meter, dissolve Acrylamide-13C3 in deionized water.

-

To this solution, add 30% hydrogen peroxide.

-

Maintain the temperature of the reaction mixture at 308–310 K (35-37 °C) using a water bath.

-

Slowly add 1 M sodium hydroxide solution dropwise to the reaction mixture. Monitor the pH continuously and maintain it between 7.3 and 7.5.

-

Continue the reaction for approximately 12 hours, ensuring the pH and temperature are kept constant.

-

After the reaction is complete, add a small amount of 5% palladium on charcoal to the mixture to decompose any remaining hydrogen peroxide.

-

Stir the mixture overnight in a refrigerator.

-

Filter the mixture to remove the palladium on charcoal.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound product.

Purification of this compound

Purification of the synthesized this compound is crucial to remove any unreacted starting materials, by-products, and residual reagents. A combination of recrystallization and preparative high-performance liquid chromatography (HPLC) can be employed to achieve high purity.

Purification Workflow

The general workflow for the purification of this compound involves an initial purification by recrystallization followed by a more stringent purification using preparative HPLC for achieving the highest purity.

Caption: General workflow for the purification of this compound.

Experimental Protocol: Recrystallization

Recrystallization is an effective first step for the purification of the crude product.

Procedure:

-

Dissolve the crude this compound in a minimal amount of dry acetone at room temperature. Due to the hygroscopic nature of glycidamide, this step should be performed under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (e.g., 243 K or -30 °C) and allow colorless crystals to form over 3-5 days.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold, dry acetone.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Store the purified product in a desiccator under an inert atmosphere at low temperature.

A yield of approximately 63% can be expected from this recrystallization step for the unlabeled compound, and a similar yield is anticipated for the labeled analogue.

Experimental Protocol: Preparative HPLC

For applications requiring very high purity, preparative HPLC is recommended.

Instrumentation and Conditions:

-

HPLC System: A preparative HPLC system equipped with a suitable detector (e.g., UV or mass spectrometer).

-

Column: A reversed-phase C18 column is a common choice for polar compounds like glycidamide.

-

Mobile Phase: A gradient of water and a polar organic solvent such as methanol or acetonitrile is typically used.

-

Flow Rate: The flow rate will depend on the dimensions of the preparative column.

-

Detection: UV detection at a wavelength where glycidamide absorbs (e.g., around 210 nm).

Procedure:

-

Dissolve the recrystallized this compound in the initial mobile phase solvent.

-

Inject the sample onto the preparative HPLC column.

-

Run a gradient elution to separate the this compound from any remaining impurities.

-

Collect the fraction corresponding to the this compound peak.

-

Evaporate the solvent from the collected fraction under reduced pressure to obtain the highly purified product.

Data Presentation

Synthesis and Purification Data

| Parameter | Value/Range | Reference/Comment |

| Synthesis | ||

| Starting Material | Acrylamide-13C3 (99 atom % 13C, 98% CP) | Commercially available |

| Reaction Type | Epoxidation | |

| Reagents | H₂O₂, NaOH | |

| Solvent | Water | |

| Reaction Temperature | 308–310 K (35-37 °C) | |

| Reaction pH | 7.3–7.5 | |

| Reaction Time | ~12 hours | |

| Purification (Recrystallization) | ||

| Solvent | Dry Acetone | |

| Temperature | 243 K (-30 °C) | |

| Expected Yield | ~63% | Based on unlabeled synthesis |

| Purification (Preparative HPLC) | ||

| Column | Reversed-Phase C18 | Typical for polar analytes |

| Mobile Phase | Water/Methanol or Water/Acetonitrile gradient | To be optimized |

| Expected Purity | >99% |

Analytical Data for Purity Assessment

| Analytical Method | Expected Outcome |

| Analytical HPLC | A single major peak corresponding to this compound. |

| LC-MS/MS | Confirmation of the correct molecular weight for this compound and absence of significant impurities. |

| NMR Spectroscopy | Confirmation of the chemical structure and isotopic labeling pattern. |

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of high-purity this compound. The described methods, based on established chemical principles and literature precedents, offer a reliable pathway for researchers to obtain this critical tool for advanced toxicological and metabolic research. Adherence to the detailed protocols and careful execution of the purification steps will ensure the quality and integrity of the final product, enabling accurate and reproducible experimental outcomes.

Glycidamide-¹³C₃: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Glycidamide-¹³C₃, a critical tool in toxicology, carcinogenicity, and pharmacokinetic studies. This isotopically labeled analog of glycidamide serves as an invaluable internal standard for quantitative mass spectrometry, enabling precise and accurate measurement of its unlabeled counterpart in complex biological matrices.

Core Physical and Chemical Properties

Glycidamide-¹³C₃ is a stable, isotopically labeled form of glycidamide, the reactive epoxide metabolite of acrylamide. The incorporation of three ¹³C atoms provides a distinct mass shift, facilitating its use in isotope dilution mass spectrometry.

| Property | Value |

| Chemical Name | Oxiranecarboxamide-¹³C₃ |

| Synonyms | Glycidic Acid Amide-¹³C₃, (¹³C)₃-Glycidamide |

| Molecular Formula | (¹³C)₃H₅NO₂ |

| Molecular Weight | 90.06 g/mol |

| CAS Number | 1216449-31-8 |

| Appearance | Light Orange Solid |

| Melting Point | 32-34 °C[1] |

| Solubility | Soluble in Acetone, Dichloromethane, and Water[1] |

| Storage Conditions | Hygroscopic, Store under Inert atmosphere at -20°C Freezer |

Synthesis and Purification

The synthesis of Glycidamide-¹³C₃ follows the general principle of epoxidation of the corresponding isotopically labeled precursor, Acrylonitrile-¹³C₃. A common method is a modification of the Payne and Williams synthesis for unlabeled glycidamide.[2]

Experimental Protocol: Synthesis of Glycidamide-¹³C₃ (Adapted)

-

Reaction Setup: In a temperature-controlled reaction vessel, dissolve Acrylonitrile-¹³C₃ in an aqueous solution.

-

Epoxidation: Add a solution of hydrogen peroxide (30%) to the reaction mixture. The dropwise addition of a base, such as 1 M NaOH, is used to maintain a neutral to slightly basic pH (7.3-7.5).[2] The temperature should be carefully maintained between 308–310 K to prevent the decomposition of hydrogen peroxide.[2]

-

Reaction Monitoring: The reaction is typically allowed to proceed for several hours (e.g., 12 hours) and can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to assess the consumption of the starting material and the formation of the product.

-

Workup: After the reaction is complete, the mixture is treated with a catalyst, such as 5% palladium on charcoal, to decompose any remaining peroxides. The mixture is then filtered to remove the catalyst.

-

Extraction and Purification: The aqueous solution is typically extracted with an organic solvent like dichloromethane. The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Recrystallization: The crude product is then recrystallized from a suitable solvent, such as dry acetone, at low temperatures (e.g., 243 K) to yield purified, colorless crystals of Glycidamide-¹³C₃. Due to its hygroscopic nature, all purification steps should be carried out under an inert and dry atmosphere.

Metabolic Pathway and Genotoxicity

Glycidamide is the genotoxic metabolite of acrylamide, a compound commonly found in cooked starchy foods. The metabolic activation of acrylamide to glycidamide is primarily catalyzed by the cytochrome P450 2E1 (CYP2E1) enzyme in the liver. Glycidamide's high reactivity stems from its epoxide ring, which can readily react with nucleophilic sites on macromolecules, including DNA. This interaction can lead to the formation of DNA adducts, which are implicated in the mutagenic and carcinogenic properties of acrylamide.

Application in Quantitative Analysis: Internal Standard in LC-MS/MS

Glycidamide-¹³C₃ is the gold standard for the quantitative analysis of glycidamide and its precursor, acrylamide, in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for matrix effects and variations in instrument response.

Experimental Protocol: Quantification of Acrylamide in Plasma using Glycidamide-¹³C₃ Internal Standard

This protocol outlines a general procedure for the analysis of acrylamide in a plasma sample. Specific parameters may need to be optimized for different instruments and matrices.

-

Sample Preparation:

-

To 100 µL of plasma sample, add 10 µL of a known concentration of Glycidamide-¹³C₃ solution (e.g., 100 ng/mL in methanol) as the internal standard.

-

Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both acrylamide and Glycidamide-¹³C₃.

-

Acrylamide: e.g., m/z 72.0 -> 55.0

-

Glycidamide-¹³C₃: e.g., m/z 91.1 -> 60.0

-

-

Optimize instrument parameters such as collision energy and cone voltage for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (acrylamide) and the internal standard (Glycidamide-¹³C₃).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.

-

Determine the concentration of acrylamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Safety and Handling

Glycidamide-¹³C₃, like its unlabeled counterpart, should be handled with caution as it is a potentially hazardous substance. It is classified as a research chemical and is not intended for diagnostic or therapeutic use. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses). Due to its hygroscopic nature, it should be stored in a tightly sealed container under an inert atmosphere and protected from moisture.

This technical guide provides a foundational understanding of Glycidamide-¹³C₃ for its effective and safe use in research settings. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of Glycidamide (CASRN 5694-00-8) in F344/N Nctr Rats and B6C3F1/Nctr Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Crystal structure of glycidamide: the mutagenic and genotoxic metabolite of acrylamide - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Glycidamide-¹³C₃ in Toxicological Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Glycidamide-¹³C₃, a critical isotopic-labeled compound for research into the genotoxicity of acrylamide. This document outlines its chemical properties, toxicological mechanisms, and detailed experimental protocols for its use in a research setting.

Core Compound Data

Glycidamide-¹³C₃ is the ¹³C-labeled form of glycidamide, the reactive epoxide metabolite of acrylamide. The isotopic labeling allows for its use as an internal standard in quantitative analyses and for tracing its metabolic fate and binding to macromolecules.

| Property | Value | Citation(s) |

| CAS Number | 1216449-31-8 | [1] |

| Molecular Formula | ¹³C₃H₅NO₂ | [1] |

| Molecular Weight | 90.06 g/mol | [1] |

| Synonyms | Oxiranecarboxamide-¹³C₃, Glycidic Acid Amide-¹³C₃ | [1] |

Synthesis and Metabolic Formation

Synthesis of Glycidamide-¹³C₃

A common synthetic route to Glycidamide-¹³C₃ involves a two-step process starting from commercially available ¹³C-labeled acrylamide.

Step 1: Synthesis of Acrylamide-¹³C₃ Palladium-mediated carbonylative cross-coupling of vinyl halides with amines using ¹³C-labeled carbon monoxide is an effective method for producing labeled acrylamide[1].

Step 2: Epoxidation of Acrylamide-¹³C₃ The epoxidation of the ¹³C₃-acrylamide is then carried out, typically using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane. This reaction converts the alkene group of acrylamide into an epoxide ring, yielding Glycidamide-¹³C₃.

Metabolic Pathway of Acrylamide to Glycidamide

In biological systems, acrylamide is metabolized to glycidamide by cytochrome P450 2E1 (CYP2E1). This metabolic activation is a critical step in the genotoxicity of acrylamide, as glycidamide is a more potent DNA-reactive agent than its parent compound.

Caption: Metabolic activation of acrylamide to glycidamide and subsequent detoxification or macromolecule binding.

Experimental Protocols for Genotoxicity Assessment

Glycidamide's genotoxicity is primarily attributed to its ability to form adducts with DNA, leading to mutations and chromosomal damage. The following are key experimental protocols to assess these effects.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

-

Cell Preparation: Culture cells (e.g., human lymphocytes) to the desired confluency. Treat cells with varying concentrations of glycidamide for a specified duration (e.g., 2-4 hours).

-

Embedding Cells in Agarose: Mix a suspension of treated cells with low melting point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify at 4°C.

-

Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the nucleoid.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate from the nucleus, forming a "comet" shape.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head. A study by Brunborg et al. (2018) provides specific lysis conditions and the use of formamidopyrimidine-DNA-glycosylase (Fpg) to enhance the detection of glycidamide-induced DNA lesions.

In Vitro Micronucleus Test

The micronucleus test is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test compound.

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., CHO or human lymphocytes) and treat with various concentrations of glycidamide, with and without metabolic activation (S9 fraction), for a short period (e.g., 3-4 hours) or a longer period (e.g., 1.5-2 normal cell cycles).

-

Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

-

Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: Score the frequency of micronuclei in binucleated cells under a microscope. A significant, dose-dependent increase in the number of micronucleated cells indicates a positive result.

DNA Adduct Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of DNA adducts.

Protocol:

-

DNA Isolation: Expose cells or animals to glycidamide. Isolate genomic DNA from the treated samples using standard DNA extraction protocols.

-

DNA Hydrolysis: Hydrolyze the DNA to release the adducted nucleobases. This can be achieved through thermal hydrolysis or enzymatic digestion.

-

Sample Clean-up: Purify the hydrolysate to remove unmodified nucleosides and other interfering substances.

-

LC-MS/MS Analysis: Inject the purified sample into an LC-MS/MS system. Use a stable isotope-labeled internal standard, such as Glycidamide-¹³C₃-derived adducts, for accurate quantification. The analysis typically involves selected reaction monitoring (SRM) to detect the specific parent and daughter ions of the target adducts, such as N7-(2-carbamoyl-2-hydroxyethyl)guanine (N7-GA-Gua) and N3-(2-carbamoyl-2-hydroxyethyl)adenine (N3-GA-Ade).

Signaling Pathways Affected by Glycidamide

Glycidamide has been shown to perturb cellular signaling pathways, contributing to its toxicity.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular stress responses. Studies have shown that glycidamide can disrupt this pathway, although the exact mechanisms are still under investigation.

Caption: General overview of the MAPK signaling pathway and its potential disruption by glycidamide-induced cellular stress.

Conclusion

Glycidamide-¹³C₃ is an indispensable tool for elucidating the mechanisms of acrylamide-induced genotoxicity. Its use in conjunction with the detailed experimental protocols outlined in this guide will enable researchers to accurately quantify exposure, assess DNA damage, and investigate the cellular responses to this important food-borne toxicant. This knowledge is crucial for risk assessment and the development of strategies to mitigate the health risks associated with acrylamide exposure.

References

A Comprehensive Technical Guide to Glycidamide-13C3 Analytical Standards for Researchers

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable quantitative results in mass spectrometry-based analyses. This guide provides an in-depth overview of the commercial suppliers, technical specifications, and applications of the Glycidamide-13C3 analytical standard.

Glycidamide is the primary genotoxic metabolite of acrylamide, a compound formed in carbohydrate-rich foods during high-temperature cooking. Due to its carcinogenic properties, the quantification of glycidamide in biological matrices is of significant interest in toxicology and food safety research. This compound, a stable isotope-labeled version of glycidamide, serves as an ideal internal standard for these analytical applications, enabling precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Commercial Suppliers and Product Specifications

A critical aspect of sourcing an analytical standard is understanding the available suppliers and their product specifications. This allows for an informed decision based on the specific requirements of the research, such as the desired purity, isotopic enrichment, and quantity. The following table summarizes the key quantitative data for commercially available this compound analytical standards.

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Sizes |

| Santa Cruz Biotechnology, Inc. | sc-211918 | Information not publicly available | Information not publicly available | 100 µg |

| MedChemExpress | HY-W776973 | Information not publicly available | Information not publicly available | 1 mg, 5 mg |

| Toronto Research Chemicals (TRC) | G615253 | Information not publicly available | Information not publicly available | 1 mg, 5 mg, 10 mg, 25 mg |

Note: Purity and isotopic enrichment information is often detailed in the Certificate of Analysis (CoA) provided with the product upon purchase. It is recommended to contact the suppliers directly for the most up-to-date and lot-specific information.

The Role of this compound in Bioanalytical Methods

This compound is predominantly utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of glycidamide in various biological samples, including blood, urine, and tissues. Its utility stems from its chemical and physical properties being nearly identical to the unlabeled analyte, while its mass is shifted by three daltons due to the incorporation of three 13C atoms. This mass difference allows for the simultaneous detection and differentiation of the analyte and the internal standard by the mass spectrometer.

The general workflow for using this compound as an internal standard in a typical bioanalytical experiment is outlined below.

Experimental Protocol: Quantification of Glycidamide in a Biological Matrix using LC-MS/MS

The following provides a detailed, representative protocol for the quantification of glycidamide in a biological matrix, such as plasma, using this compound as an internal standard. This protocol is intended as a template and may require optimization based on the specific matrix, instrumentation, and desired sensitivity.

1. Materials and Reagents

-

Glycidamide analytical standard

-

This compound analytical standard (Internal Standard, IS)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Biological matrix (e.g., plasma)

-

Microcentrifuge tubes

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system (e.g., Triple Quadrupole)

2. Preparation of Standard and Internal Standard Stock Solutions

-

Glycidamide Stock Solution (1 mg/mL): Accurately weigh 1 mg of glycidamide standard and dissolve it in 1 mL of methanol.

-

This compound (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

3. Preparation of Calibration Standards and Quality Control Samples

-

Prepare a series of working standard solutions by serially diluting the glycidamide stock solution with a 50:50 mixture of methanol and water.

-

Prepare calibration standards by spiking the appropriate volume of each working standard solution into the blank biological matrix to achieve a concentration range that covers the expected analyte levels.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

4. Sample Preparation

-

To 100 µL of each calibration standard, QC sample, and unknown sample in a microcentrifuge tube, add 10 µL of a diluted this compound working solution (e.g., 1 µg/mL).

-

Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortex each tube for 30 seconds.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS) Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Glycidamide: m/z 88.1 → 70.1

-

This compound: m/z 91.1 → 73.1

-

-

Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

6. Data Analysis

-

Integrate the peak areas for both glycidamide and this compound in each chromatogram.

-

Calculate the peak area ratio of the analyte to the internal standard for each standard, QC, and unknown sample.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

-

Determine the concentration of glycidamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway Context: The Genotoxicity of Acrylamide

The significance of accurately quantifying glycidamide lies in its role as the genotoxic metabolite of acrylamide. The metabolic activation of acrylamide to glycidamide is a critical step in its carcinogenic mechanism. The following diagram illustrates this simplified metabolic pathway.

This technical guide provides a foundational understanding of the commercial availability and analytical application of the this compound standard. For researchers embarking on studies involving the quantification of glycidamide, the careful selection of a high-quality internal standard and the development of a robust and validated analytical method are paramount to achieving accurate and reproducible results.

The Unseen Trail: A Technical Guide to 13C Labeled Compounds in Toxicological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of toxicology, understanding the precise mechanisms by which a compound exerts its toxic effects is paramount. Stable isotope labeling, particularly with Carbon-13 (¹³C), has emerged as a powerful and indispensable tool, offering an unprecedented window into the metabolic fate, bioactivation, and adverse outcome pathways of xenobiotics. This guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation techniques for leveraging ¹³C labeled compounds in toxicological research, empowering scientists to design safer chemicals and pharmaceuticals.

Core Applications of ¹³C Labeling in Toxicology

The use of ¹³C-labeled compounds in toxicology provides a non-radioactive and highly specific method to trace the journey of a substance within a biological system. This allows for a deeper understanding of a drug's disposition and its potential role in target organ toxicities.[1] The primary applications include:

-

Metabolic Fate and ADME Studies: By replacing one or more carbon atoms in a molecule with their ¹³C isotope, researchers can track the absorption, distribution, metabolism, and excretion (ADME) of a compound with high precision.[2][3] This is crucial for identifying and quantifying metabolites, including reactive intermediates that may be responsible for toxicity.

-

Dose-Response Analysis: ¹³C labeling enables the accurate quantification of parent compounds and their metabolites in various tissues and biofluids, facilitating the establishment of clear dose-response relationships for toxic effects. This is fundamental to risk assessment and the determination of safety margins.

-

Biomarker Discovery and Validation: Tracing the metabolic perturbations caused by a toxicant can lead to the discovery of novel biomarkers of exposure and effect. ¹³C-based methods can be used to validate the relationship between a biomarker and a specific toxicological endpoint, enhancing its diagnostic and prognostic value.

-

Elucidation of Toxicity Mechanisms: By following the incorporation of ¹³C into endogenous molecules and pathways, researchers can pinpoint the specific cellular processes disrupted by a toxicant. This includes identifying metabolic pathways that are either inhibited or aberrantly activated, leading to cellular dysfunction and toxicity.

Experimental Protocols: A Step-by-Step Approach

The successful application of ¹³C labeled compounds in toxicological research hinges on meticulously planned and executed experimental protocols. The following outlines the key methodologies for in vitro and in vivo studies.

In Vitro Studies with ¹³C Labeled Compounds

In vitro systems, such as cell cultures and liver microsomes, offer a controlled environment to investigate the metabolism and cytotoxicity of ¹³C-labeled toxicants.

Experimental Workflow for In Vitro Metabolism and Cytotoxicity Studies:

Detailed Methodology:

-

Preparation of ¹³C Labeled Compound: Synthesize or procure the desired compound with ¹³C labels at specific positions. The purity and isotopic enrichment should be verified using analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Cell Culture and Treatment: Culture the relevant cell line (e.g., HepG2 for liver toxicity) or primary cells to a desired confluency. Expose the cells to varying concentrations of the ¹³C-labeled compound for a defined period.

-

Sample Preparation for Metabolite Analysis:

-

Cell Lysis and Extraction: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells and extract metabolites using a cold solvent mixture (e.g., methanol:acetonitrile:water).

-

Protein Precipitation: Centrifuge the cell lysate to pellet proteins and other cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites for analysis.

-

-

Analytical Techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most common technique for identifying and quantifying ¹³C-labeled metabolites. The mass shift introduced by the ¹³C atoms allows for the clear distinction between the parent compound, its metabolites, and endogenous molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can provide detailed structural information about the metabolites, helping to elucidate the exact position of metabolic modifications.

-

-

Cytotoxicity Assessment: Concurrently with metabolite analysis, assess cell viability using assays such as the MTT or LDH assay to correlate metabolic changes with toxic outcomes.

In Vivo Studies with ¹³C Labeled Compounds

Animal models are essential for understanding the systemic effects of toxicants.

Experimental Workflow for In Vivo ADME and Toxicity Studies:

Detailed Methodology:

-

Animal Dosing: Administer the ¹³C-labeled compound to the animal model (e.g., rats, mice) via the relevant route of exposure (e.g., oral gavage, intravenous injection).

-

Sample Collection: Collect blood, urine, and feces at various time points. At the end of the study, collect relevant tissues for analysis.

-

Sample Processing:

-

Plasma/Serum: Separate plasma or serum from blood samples.

-

Tissue Homogenization: Homogenize tissue samples in an appropriate buffer.

-

Extraction: Extract the parent compound and its metabolites from the biological matrices using techniques like liquid-liquid extraction or solid-phase extraction.

-

-

Analytical Quantification: Use a validated LC-MS/MS method to quantify the concentrations of the ¹³C-labeled parent compound and its metabolites in the collected samples.

-

Toxicological Assessment: Perform histopathological examination of tissues to assess for signs of toxicity and correlate these findings with the pharmacokinetic and metabolic data.

Data Presentation: Quantitative Insights into Toxicity

The quantitative nature of ¹³C-labeling studies allows for the generation of precise data that can be summarized in tables for clear comparison and interpretation.

Case Study: Benzo[a]pyrene Metabolism

Benzo[a]pyrene (BaP) is a ubiquitous environmental pollutant and a known human carcinogen. Understanding its metabolic activation is crucial for assessing its carcinogenic risk. A study utilizing ¹³C₄-labeled BaP metabolites as internal standards developed a sensitive stable isotope dilution LC-MS/MS method to quantify BaP metabolites in human lung cells.[4]

Table 1: Quantitative LC-MS/MS Analysis of Benzo[a]pyrene Metabolites

| Parameter | 3-Hydroxybenzo[a]pyrene (3-OH-B[a]P) | Benzo[a]pyrene-7,8-dione |

| Limit of Quantitation (LOQ) | 6 fmol on column | Not explicitly stated |

| Calibration Curve Range | 0.5 - 200 pmol | 0.1 - 50 pmol |

| Internal Standard | [¹³C₄]-3-OH-B[a]P | [¹³C₄]-B[a]P-7,8-dione |

| Mass Transition (Unlabeled) | m/z 269 to m/z 239 | m/z 283 to m/z 226 |

| Mass Transition (¹³C₄-labeled) | m/z 273 to m/z 243 | m/z 287 to m/z 230 |

Data sourced from a study on the quantitation of Benzo[a]pyrene metabolic profiles in human bronchoalveolar H358 cells.[4]

Case Study: Acetaminophen-Induced Hepatotoxicity

Acetaminophen (APAP) overdose is a leading cause of acute liver failure. Its toxicity is mediated by the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes cellular glutathione (GSH) stores and leads to oxidative stress and cell death.

Table 2: Dose-Response of Acetaminophen on Hepatocyte Viability and Glutathione Content

| Acetaminophen Concentration (mM) | Cell Viability (% of Control) in Primary Rat Hepatocytes | GSH Content (% of Control) in Primary Rat Hepatocytes |

| 0 | 100 ± 5 | 100 ± 8 |

| 1 | 95 ± 6 | 85 ± 7 |

| 3 | 80 ± 7 | 55 ± 6 |

| 6 | 50 ± 8 | 39 ± 5 |

| 10 | 25 ± 5 | 20 ± 4 |

Data represents typical dose-response curves observed in in vitro studies. Actual values may vary depending on the specific experimental conditions.

Biomarker Validation: Glutathione as a Marker of Oxidative Stress

Glutathione (GSH) is a critical antioxidant, and its depletion is a key event in many toxicological processes. The accurate quantification of GSH is therefore essential for assessing oxidative stress. A validated LC-MS/MS method for the quantification of total glutathione provides the necessary precision and sensitivity for its use as a biomarker.

Table 3: Validation Parameters for an LC-MS/MS Method for Total Glutathione Quantification

| Parameter | Value |

| Limit of Detection (LOD) | 0.01 µM |

| Lower Limit of Quantification (LLOQ) | 0.78 µM |

| Linear Range | 0.78 - 100 µM (R² = 0.9997) |

| Intra-run Coefficient of Variation | 2.49% |

| Inter-run Coefficient of Variation | 2.04% |

| Mean Recovery | 99.9% - 108.9% |

Data sourced from a study on the quantification and ¹³C-tracer analysis of total reduced glutathione by HPLC-QTOFMS/MS.

Visualizing Toxicity: Signaling Pathways and Workflows

Diagrams are powerful tools for illustrating the complex interactions and processes involved in toxicology. The following diagrams, generated using the DOT language, depict key concepts discussed in this guide.

Metabolic Activation of Aflatoxin B₁ and Induction of Oxidative Stress

Aflatoxin B₁ (AFB₁), a potent mycotoxin, undergoes metabolic activation by cytochrome P450 enzymes to a reactive epoxide, which can bind to DNA, leading to mutations and cancer. This process also induces oxidative stress.

Role of Pro-inflammatory Lipid Mediators in Toxicity

Certain toxicants can disrupt lipid metabolism, leading to the increased production of pro-inflammatory lipid mediators. These mediators can activate signaling pathways that contribute to inflammation and cellular damage.

Conclusion

The application of ¹³C labeled compounds has revolutionized toxicological research, providing a level of detail and certainty that was previously unattainable. From delineating complex metabolic pathways to identifying novel biomarkers and elucidating mechanisms of toxicity, these stable isotope tracers are at the forefront of modern safety science. By integrating the methodologies and data interpretation frameworks outlined in this guide, researchers and drug development professionals can enhance the precision and predictive power of their toxicological assessments, ultimately contributing to the development of safer and more effective products.

References

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. researchgate.net [researchgate.net]

- 3. HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Quantitation of Benzo[a]pyrene Metabolic Profiles in Human Bronchoalveolar H358) Cells by Stable Isotope Dilution Liquid Chromatography-Atmospheric Chemical Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Backbone: A Technical Guide to the Natural Abundance of ¹³C and Its Critical Role in Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular research and pharmaceutical development, the ability to trace, track, and quantify metabolic processes is paramount. Among the sophisticated tools available, stable isotope labeling stands out, with Carbon-13 (¹³C) labeled compounds serving as a cornerstone for insightful and robust analysis. This technical guide delves into the fundamental concept of the natural abundance of ¹³C, its intrinsic properties, and its indispensable relevance in the synthesis and application of labeled compounds across various scientific disciplines.

The Natural Abundance of Carbon Isotopes

Carbon, the fundamental element of life, exists in nature as a mixture of isotopes. The most common is Carbon-12 (¹²C), accounting for the vast majority of all carbon atoms. However, it is the stable, non-radioactive isotope, Carbon-13 (¹³C), that offers a unique window into biological and chemical processes. With a natural abundance of approximately 1.1%, ¹³C provides a distinguishable mass signature that can be exploited in scientific investigations.[1][2][3]

The slight mass difference between ¹²C and ¹³C, due to an extra neutron in the nucleus of the latter, forms the basis of its utility as a tracer.[1] This difference, while not significantly altering the chemical properties of the molecule, is readily detectable by modern analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

Table 1: Natural Abundance and Properties of Carbon Isotopes

| Isotope | Protons | Neutrons | Natural Abundance (%) | Atomic Mass (Da) | Nuclear Spin (I) |

| ¹²C | 6 | 6 | ~98.9% | 12.000000 | 0 |

| ¹³C | 6 | 7 | ~1.1% | 13.003355 | 1/2 |

| ¹⁴C | 6 | 8 | ~1 part per trillion | 14.003241 | 0 |

Source: Data compiled from multiple scientific sources.

dot

The Significance of ¹³C in Labeled Compounds

The low natural abundance of ¹³C is the very characteristic that makes it an exceptional tool for labeling studies. By synthesizing molecules where specific carbon atoms are replaced with ¹³C, researchers can introduce a "heavy" tag that can be traced through complex biological systems. These ¹³C-labeled compounds are chemically identical to their unlabeled counterparts, ensuring that they participate in metabolic pathways without altering the biological processes under investigation.

The applications of ¹³C-labeled compounds are vast and continue to expand, particularly in the realm of drug development and metabolic research. Key applications include:

-

Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique used to quantify the rates of metabolic reactions within a cell. By feeding cells a ¹³C-labeled substrate (e.g., glucose) and analyzing the distribution of ¹³C in downstream metabolites, researchers can map out and quantify the flow of carbon through various metabolic pathways. This is invaluable for understanding disease states like cancer and for identifying potential drug targets.

-

Drug Metabolism and Pharmacokinetics (DMPK): In drug development, understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is crucial. ¹³C-labeled versions of drug candidates are used to trace their fate in the body, helping to identify metabolites and understand clearance pathways.

-

Proteomics and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a widely used method for quantitative proteomics. It involves growing cells in media containing either "light" (¹²C) or "heavy" (¹³C) amino acids. By comparing the mass spectra of proteins from the two cell populations, researchers can accurately quantify changes in protein expression levels in response to various stimuli or drug treatments.

-

Structural Elucidation: ¹³C NMR spectroscopy is a fundamental technique for determining the carbon skeleton of organic molecules. While natural abundance ¹³C NMR is possible, enriching a molecule with ¹³C significantly enhances the signal, facilitating the structural elucidation of complex molecules and natural products.

-

Medical Diagnostics: The ¹³C-Urea Breath Test is a non-invasive diagnostic tool for detecting Helicobacter pylori infection, a common cause of stomach ulcers. The patient ingests ¹³C-labeled urea, and if the bacteria are present, their urease enzyme breaks down the urea, releasing ¹³CO₂ which is then detected in the patient's breath.

dot

Experimental Protocols

The successful application of ¹³C-labeled compounds hinges on well-defined and meticulously executed experimental protocols. Below are detailed methodologies for key experiments cited in this guide.

¹³C Metabolic Flux Analysis (MFA) using GC-MS

This protocol outlines the general steps for conducting a ¹³C-MFA experiment in microbial cultures.

Table 2: Protocol for ¹³C Metabolic Flux Analysis (MFA)

| Step | Procedure |

| 1. Cell Culturing | Grow microbial cells in a defined medium containing a ¹³C-labeled substrate (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose) as the primary carbon source. Maintain the culture in a metabolic steady state. |

| 2. Quenching and Metabolite Extraction | Rapidly quench metabolic activity by transferring the cell culture to a cold solution (e.g., -20°C methanol). Extract intracellular metabolites using a suitable solvent system (e.g., a chloroform/methanol/water mixture). |

| 3. Sample Derivatization | Derivatize the extracted metabolites to increase their volatility for Gas Chromatography (GC) analysis. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). |

| 4. GC-MS Analysis | Analyze the derivatized samples using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC separates the individual metabolites, and the MS detects the mass-to-charge ratio of the fragments, revealing the isotopic labeling patterns. |

| 5. Data Analysis | Correct the raw MS data for the natural abundance of ¹³C. Use specialized software (e.g., INCA, Metran) to fit the labeling data to a metabolic model and estimate the intracellular metabolic fluxes. |

dot

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol describes the key steps for a typical SILAC experiment for quantitative proteomics.

Table 3: Protocol for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

| Step | Procedure |

| 1. Cell Culture Adaptation | Culture two populations of cells in specialized SILAC media. One population is grown in "light" medium containing normal amino acids (e.g., ¹²C₆-arginine and ¹²C₆-lysine). The other population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆-lysine). Allow cells to undergo at least five doublings to ensure complete incorporation of the labeled amino acids. |

| 2. Experimental Treatment | Apply the experimental condition (e.g., drug treatment) to one of the cell populations while the other serves as a control. |

| 3. Cell Lysis and Protein Extraction | Harvest and combine the "light" and "heavy" cell populations in a 1:1 ratio. Lyse the cells and extract the total protein. |

| 4. Protein Digestion | Digest the protein mixture into peptides using a protease, typically trypsin. |

| 5. LC-MS/MS Analysis | Analyze the peptide mixture using Liquid Chromatography coupled to tandem Mass Spectrometry (LC-MS/MS). The LC separates the peptides, and the MS/MS identifies the peptides and quantifies the intensity ratio of the "heavy" and "light" peptide pairs. |

| 6. Data Analysis | Use specialized software to identify proteins and calculate the relative abundance ratios based on the "heavy"/"light" peptide ratios. |

dot

¹³C-Urea Breath Test for Helicobacter pylori Detection

This protocol provides a general outline for the clinical ¹³C-Urea Breath Test.

Table 4: Protocol for ¹³C-Urea Breath Test

| Step | Procedure |

| 1. Patient Preparation | The patient must fast for at least one hour before the test. Certain medications, such as proton pump inhibitors and antibiotics, should be discontinued for a specified period before the test. |

| 2. Baseline Breath Sample | A baseline breath sample is collected by having the patient breathe into a collection bag. This measures the background level of ¹³CO₂. |

| 3. Ingestion of ¹³C-Urea | The patient ingests a solution containing a small amount of ¹³C-labeled urea. |

| 4. Post-Dose Breath Sample | After a specific time interval (typically 10-30 minutes), a second breath sample is collected in another bag. |

| 5. Sample Analysis | The ¹³CO₂/¹²CO₂ ratio in both breath samples is measured using an isotope ratio mass spectrometer. |

| 6. Interpretation of Results | A significant increase in the ¹³CO₂/¹²CO₂ ratio in the post-dose sample compared to the baseline indicates the presence of H. pylori. |

Sample Preparation for ¹³C NMR Spectroscopy

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Table 5: Protocol for ¹³C NMR Sample Preparation

| Step | Procedure |

| 1. Sample Quantity | For a standard ¹³C NMR spectrum of a small molecule, a higher concentration is generally better. Aim for 10-50 mg of the compound. For ¹³C-enriched samples, smaller quantities may be sufficient. |

| 2. Solvent Selection | Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The deuterium signal is used by the spectrometer for field frequency locking. |

| 3. Filtration | Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any solid particles, which can degrade the spectral quality. |

| 4. Transfer to NMR Tube | Transfer the filtered solution into a clean, high-quality 5 mm NMR tube to a depth of approximately 4-5 cm. |

| 5. Internal Standard | Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for chemical shift referencing. |

Data Presentation and Interpretation

The data generated from experiments using ¹³C-labeled compounds is rich and quantitative. Proper presentation and interpretation are key to extracting meaningful biological insights.

Table 6: Example of Mass Isotopologue Distribution (MID) Data from a ¹³C-MFA Experiment

This table shows hypothetical MID data for the amino acid Alanine, derived from cells grown on [U-¹³C₆]glucose. The distribution reveals the number of carbon atoms from glucose that have been incorporated into the Alanine pool.

| Mass Isotopologue | Abbreviation | Fractional Abundance (%) |

| All carbons are ¹²C | M+0 | 5 |

| One carbon is ¹³C | M+1 | 15 |

| Two carbons are ¹³C | M+2 | 30 |

| Three carbons are ¹³C | M+3 | 50 |

M+n represents the metabolite with 'n' carbons labeled with ¹³C.

Table 7: Example of SILAC Data for a Specific Protein

This table illustrates how SILAC data can be presented to show changes in protein expression.

| Protein | Peptide Sequence | Light (Control) Intensity | Heavy (Treated) Intensity | Heavy/Light Ratio | Fold Change |

| Kinase X | VGYIAGLPVQK | 1.2 x 10⁶ | 3.6 x 10⁶ | 3.0 | 3.0-fold increase |

| Phosphatase Y | ELADILSIR | 5.8 x 10⁵ | 1.45 x 10⁵ | 0.25 | 4.0-fold decrease |

Conclusion

The natural abundance of ¹³C, though small, provides a powerful and non-invasive tool for modern scientific research. The ability to incorporate this stable isotope into molecules of interest has revolutionized our understanding of metabolism, disease, and drug action. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and methodologies surrounding ¹³C-labeled compounds is essential for designing and executing experiments that yield high-quality, interpretable data. As analytical technologies continue to advance, the applications of ¹³C are set to expand even further, promising new discoveries and innovations in the years to come.

References

Methodological & Application

Application Note: Quantification of Glycidamide in Various Matrices using Glycidamide-¹³C₃ as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of glycidamide in various matrices, such as food and biological samples, using a stable isotope dilution assay (SIDA) with Glycidamide-¹³C₃ as an internal standard. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for selective and sensitive detection. This approach is critical for researchers, scientists, and drug development professionals involved in food safety, toxicology, and carcinogenicity studies related to acrylamide exposure.

Introduction

Acrylamide, a process contaminant formed in carbohydrate-rich foods during high-temperature cooking, is classified as a probable human carcinogen.[1] Its carcinogenicity is primarily attributed to its metabolite, glycidamide, a reactive epoxide formed in the body via cytochrome P450 2E1-mediated oxidation.[2][3][4] Glycidamide can form adducts with DNA and proteins, leading to genotoxic effects.[2] Therefore, accurate quantification of glycidamide in various matrices is essential for exposure assessment and toxicological studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the determination of glycidamide due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Glycidamide-¹³C₃, is crucial for accurate quantification. This internal standard closely mimics the chromatographic behavior and ionization efficiency of the unlabeled analyte, thereby compensating for variations in sample preparation, matrix effects, and instrument response. This application note details a robust LC-MS/MS method for the reliable quantification of glycidamide using Glycidamide-¹³C₃.

Metabolic and Toxicological Pathway of Acrylamide

The metabolic activation of acrylamide to glycidamide and its subsequent interaction with cellular macromolecules is a key pathway in its toxicity. The following diagram illustrates this process.

Experimental Workflow for Glycidamide Analysis

A systematic workflow is essential for achieving accurate and reproducible results. The diagram below outlines the key steps from sample collection to data analysis.

Experimental Protocols

Materials and Reagents

-

Glycidamide (analytical standard)

-

Glycidamide-¹³C₃ (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid-Phase Extraction (SPE) cartridges (if required)

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of glycidamide and Glycidamide-¹³C₃ in methanol.

-

Working Standard Solutions: Serially dilute the glycidamide stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a series of calibration standards.

-

Internal Standard Spiking Solution: Dilute the Glycidamide-¹³C₃ stock solution to a fixed concentration (e.g., 100 ng/mL) in the same solvent as the calibration standards.

Sample Preparation Protocol (General)

This is a generalized protocol; specific matrices may require optimization.

-

Sample Homogenization: Homogenize solid samples. For liquid samples, use a measured aliquot.

-

Internal Standard Addition: Add a known volume of the Glycidamide-¹³C₃ internal standard spiking solution to each sample, vortex, and briefly incubate.

-

Extraction:

-

For Food Matrices: An extraction with water followed by a clean-up step using SPE may be employed.

-

For Biological Fluids (e.g., Blood, Serum): Perform protein precipitation by adding a 3-fold excess of cold acetonitrile. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the LC mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.

LC-MS/MS Instrumental Parameters

The following are typical starting parameters and may require optimization for specific instruments.

| Parameter | Typical Setting |

| LC System | |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Isocratic or gradient elution depending on matrix complexity. A common isocratic mobile phase is a mixture of 0.2% formic acid in water and acetonitrile (e.g., 60:40 v/v). |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 30 - 40 °C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | ~3.5 kV |

| Desolvation Temp. | ~400 °C |

| Desolvation Gas Flow | ~650 L/h |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) |

| Glycidamide | 88.1 | 45.0 | ~16 |

| Glycidamide-¹³C₃ | 91.0 | 74.0 | ~16 |

Quantitative Data and Method Performance

The use of Glycidamide-¹³C₃ as an internal standard ensures high accuracy and precision. The following table summarizes typical performance characteristics of the method.

| Parameter | Typical Value/Range |

| Linearity (R²) | > 0.99 |

| Linear Range | 1 - 1000 ng/mL |

| Limit of Detection (LOD) | 0.5 - 5 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (%RSD) | < 15% (< 20% at LLOQ) |

| Recovery | 85 - 115% |

Conclusion

The described LC-MS/MS method using Glycidamide-¹³C₃ as an internal standard provides a robust, sensitive, and accurate platform for the quantification of glycidamide in diverse and complex matrices. This stable isotope dilution assay effectively mitigates matrix effects and procedural inconsistencies, making it an invaluable tool for research in food safety, toxicology, and drug development. The detailed protocols and performance data presented herein serve as a comprehensive guide for the implementation of this analytical method.

References

- 1. Analysis of Acrylamide and Glycidamide in Dried Blood Spot of Smokers Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acrylamide is metabolized to glycidamide in the rat: evidence from hemoglobin adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Quantification of Glycidamide in Food Samples using Isotope Dilution Mass Spectrometry with Glycidamide-¹³C₃

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycidamide, a reactive epoxide metabolite of acrylamide, is a process-induced contaminant found in various heat-treated carbohydrate-rich foods. Due to its genotoxic and carcinogenic properties, accurate quantification of glycidamide in food matrices is crucial for food safety assessment and human health risk evaluation.[1] This application note details a robust and sensitive method for the determination of glycidamide in food samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Glycidamide-¹³C₃. The use of an isotope dilution method ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Introduction

Acrylamide is formed in starchy foods during high-temperature cooking processes like frying, baking, and roasting through the Maillard reaction.[2] In the human body, acrylamide is metabolized by cytochrome P450 2E1 (CYP2E1) to glycidamide.[3] Glycidamide is considered the ultimate carcinogenic species as it can form covalent adducts with DNA, leading to genetic mutations.[3] While glycidamide is primarily formed endogenously, it has also been detected directly in food products, albeit at lower concentrations than acrylamide.[1] The presence of glycidamide in food raises significant health concerns, necessitating sensitive and reliable analytical methods for its quantification.

This application note provides a detailed protocol for the extraction and quantification of glycidamide in complex food matrices such as potato chips and coffee. The method utilizes a ¹³C₃-labeled glycidamide internal standard to achieve accurate and precise measurements by LC-MS/MS.

Genotoxic Mechanism of Glycidamide

Glycidamide exerts its genotoxic effects primarily through the formation of DNA adducts. As a reactive epoxide, it can covalently bind to the nitrogen atoms of DNA bases, particularly guanine and adenine. This process can lead to mutations if not repaired by the cell's DNA repair mechanisms.

Figure 1: Metabolic activation of acrylamide to glycidamide and its subsequent reaction with DNA, leading to potential carcinogenesis.

Experimental Protocol

This protocol is a comprehensive guide for the quantification of glycidamide in food samples.

Materials and Reagents

-

Glycidamide (analytical standard)

-

Glycidamide-¹³C₃ (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

-

Syringe filters (0.22 µm)

Sample Preparation Workflow

Figure 2: Experimental workflow for the quantification of glycidamide in food samples.

Detailed Procedure

-

Sample Homogenization:

-

Weigh 1-2 g of the homogenized food sample into a 50 mL polypropylene centrifuge tube. For liquid samples like coffee, use 5-10 mL.

-

-

Internal Standard Spiking:

-

Add a known amount of Glycidamide-¹³C₃ internal standard solution to each sample, quality control (QC), and calibration standard.

-

-

Extraction:

-

Add 10 mL of ultrapure water and 10 mL of acetonitrile to the tube.

-

Vortex or shake vigorously for 20 minutes.

-

-

Centrifugation:

-

Centrifuge the samples at 5000 x g for 10 minutes.

-

-

Solid Phase Extraction (SPE):

-

Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

-

Load 5 mL of the supernatant from the centrifuged sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of water to remove polar interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

-

Elution:

-

Elute the glycidamide and the internal standard with 4 mL of acetonitrile or an appropriate solvent mixture.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

-

Filtration:

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate glycidamide from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Glycidamide: Precursor ion m/z 88.1 -> Product ion m/z 45.0.

-

Glycidamide-¹³C₃: Precursor ion m/z 91.1 -> Product ion m/z 47.0 (hypothetical, to be confirmed with standard).

-

-

Quantitative Data

The following table summarizes representative data for glycidamide concentrations found in various food products from published studies. It is important to note that concentrations can vary significantly based on brand, processing conditions, and analytical methodology.

| Food Product | Glycidamide Concentration (µg/kg) | Reference |

| Potato Crisps/Chips | 0.3 - 1.5 | |

| French Fries (cooked in sunflower oil) | Higher than coconut oil |

Note: The development of a stable isotope dilution assay using ¹³C-labeled glycidamide has confirmed its presence in processed foods, with potato samples showing levels between 0.3 and 1.5 µg/kg.

Discussion

The use of Glycidamide-¹³C₃ as an internal standard is critical for the accurate quantification of glycidamide in diverse and complex food matrices. The stable isotope-labeled standard co-elutes with the native analyte and experiences similar ionization effects, thereby compensating for any losses during sample preparation and variations in instrument performance. This isotope dilution LC-MS/MS method provides the high sensitivity and selectivity required to measure the low levels of glycidamide typically found in food.

The data indicates that glycidamide is present in commonly consumed heat-processed foods. The concentration can be influenced by factors such as the type of cooking oil used, with oils rich in unsaturated fatty acids potentially leading to higher glycidamide formation.

Conclusion